molecular formula C9H7N5O B11482448 4-Methoxytetrazolo[1,5-a]quinoxaline

4-Methoxytetrazolo[1,5-a]quinoxaline

Cat. No.: B11482448
M. Wt: 201.18 g/mol
InChI Key: VEKBUDDBMJNFNK-UHFFFAOYSA-N
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Description

4-Methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline is a nitrogen-containing heterocyclic compound. This compound is part of the broader class of quinoxalines, which are known for their versatile applications in drug development and materials science. Quinoxalines possess antibacterial, antifungal, and antiviral properties, making them valuable in various pharmaceutical applications .

Preparation Methods

The synthesis of 4-methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline typically involves the conversion of tetrazolo[1,5-a]quinoxalines. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which converts tetrazolo[1,5-a]quinoxalines to 1,2,3-triazoloquinoxalines . This reaction is performed under typical CuAAC conditions, which include the use of copper catalysts and various aliphatic and aromatic alkynes. The reaction conditions can be adjusted based on the desired substitutions at the quinoxaline core .

Chemical Reactions Analysis

4-Methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various quinoxaline derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

The major products formed from these reactions include triazoloquinoxalines and imidazoquinoxalines, which have significant applications in medicinal chemistry .

Mechanism of Action

The mechanism of action of 4-methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline involves its interaction with various molecular targets and pathways. The compound’s antibacterial, antifungal, and antiviral properties are attributed to its ability to interfere with the cellular processes of microorganisms. In medicinal applications, it acts on specific molecular targets, such as enzymes and receptors, to exert its therapeutic effects .

Comparison with Similar Compounds

4-Methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:

The uniqueness of 4-methoxy[1,2,3,4]tetraazolo[1,5-a]quinoxaline lies in its specific substitutions and the resulting properties, which make it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C9H7N5O

Molecular Weight

201.18 g/mol

IUPAC Name

4-methoxytetrazolo[1,5-a]quinoxaline

InChI

InChI=1S/C9H7N5O/c1-15-9-8-11-12-13-14(8)7-5-3-2-4-6(7)10-9/h2-5H,1H3

InChI Key

VEKBUDDBMJNFNK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=CC=CC=C2N3C1=NN=N3

Origin of Product

United States

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